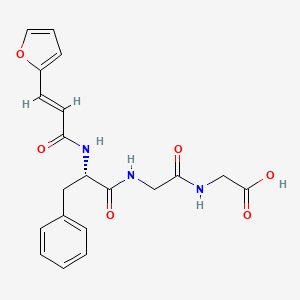

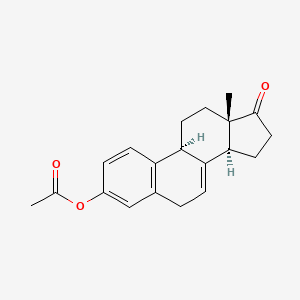

![molecular formula C13H20N4O2 B1336374 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid CAS No. 883537-94-8](/img/structure/B1336374.png)

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid is a derivative of dihydropyrimidinone, which is a class of compounds known for their biological activities. The structure of this compound suggests that it may have potential as a pharmacological agent, given the presence of the piperazine moiety, which is often seen in drugs due to its ability to interact with biological targets.

Synthesis Analysis

The synthesis of related dihydropyrimidinone derivatives has been reported using a one-pot Biginelli reaction. This reaction involves the use of enaminones, which can be synthesized by refluxing ketones with dimethylformamide dimethylacetal (DMF-DMA) without any solvent. The enaminones are then reacted with urea and various substituted benzaldehydes in the presence of glacial acetic acid to yield dihydropyrimidinone derivatives . Although the specific synthesis of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid is not detailed, the general method could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of dihydropyrimidinone derivatives can be confirmed using techniques such as single crystal X-ray crystallography. This method allows for the determination of the three-dimensional structure of compounds, which is crucial for understanding their potential interactions with biological targets . The presence of the dimethyl-pyrimidin-2-yl and piperazin-1-yl groups in the compound of interest suggests a complex structure that could be elucidated using such analytical techniques.

Chemical Reactions Analysis

The dihydropyrimidinone core of the compound is known to undergo various chemical reactions. For instance, the synthesis of related compounds involves the cyclization of esters to form aminoesters, which can then be aminolyzed with ammonia to yield aminoamide derivatives. Additionally, the esters can be hydrolyzed to form sodium salts, which can be further treated with acetic anhydride to afford oxazinones. These oxazinones can then be converted to methylpyrimidinones through treatment with ammonium acetate and methylation with methyl iodide . These reactions highlight the chemical versatility of the dihydropyrimidinone scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidinone derivatives and their related compounds are influenced by their molecular structure. The presence of different functional groups, such as the piperazine and pyrimidinone moieties, can affect properties like solubility, melting point, and reactivity. The antimicrobial activity of some pyrimidinone derivatives indicates that the compound may also possess similar properties, which could be explored through further research . The specific physical and chemical properties of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Effects on Cancer Cells

A study conducted by Mallesha et al. (2012) explored the antiproliferative activity of certain derivatives against human cancer cell lines. These compounds demonstrated promising activity on various cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Multifunctional Antioxidants for Age-Related Diseases

Jin et al. (2010) synthesized analogs with free radical scavenger groups, showing potential in preventing age-related diseases like cataract, age-related macular degeneration, and Alzheimer's dementia. This indicates the versatile applications of these compounds in treating various age-related conditions (Jin et al., 2010).

Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) found that certain derivatives exhibit significant anti-inflammatory and analgesic activities, hinting at their potential use in pain management and inflammation control (Abu‐Hashem et al., 2020).

Antimicrobial Activity

A study by Yurttaş et al. (2016) demonstrated that some derivatives possess high antimicrobial activity, indicating their potential as effective agents against various microorganisms (Yurttaş et al., 2016).

Anticonvulsant and Antinociceptive Activity

Kamiński et al. (2016) synthesized molecules that displayed promising anticonvulsant properties, suggesting their potential application in treating epilepsy and related disorders (Kamiński et al., 2016).

EGFR Inhibition for Cancer Treatment

Research by Zhang et al. (2005) involved the synthesis of compounds as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in cancer treatment (Zhang et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-10-9-11(2)15-13(14-10)17-7-5-16(6-8-17)4-3-12(18)19/h9H,3-8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIHMXQNAYXTML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)